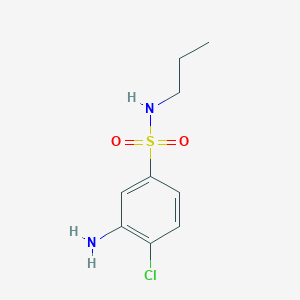

3-Amino-4-chloro-N-propylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-4-chloro-N-propylbenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of an amino group, a chloro substituent, and a propyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-chloro-N-propylbenzenesulfonamide typically involves the sulfonation of 3-Amino-4-chlorobenzene followed by the introduction of the propyl group. One common method involves the reaction of 3-Amino-4-chlorobenzenesulfonyl chloride with propylamine under basic conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Substitution Reactions: The amino and chloro groups on the benzene ring can undergo various substitution reactions. For example, the chloro group can be replaced by other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, to form biaryl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate can be used under reflux conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

Oxidation Products: Nitro derivatives or other oxidized forms.

Reduction Products: Corresponding amines or other reduced forms.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

3-Amino-4-chloro-N-propylbenzenesulfonamide has been studied for its potential as an antitumor agent . Research indicates that compounds of this class can inhibit ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis in cancer cells. Inhibition of RNR can lead to decreased cell proliferation in various cancer types.

Case Study: Ribonucleotide Reductase Inhibition

A study demonstrated that derivatives of 3-amino-benzenesulfonamide exhibited potent RNR inhibition, leading to significant antitumor effects in vitro and in vivo. The mechanism involved chelation of iron ions necessary for RNR activity, which is crucial for DNA synthesis in rapidly dividing cancer cells .

Carbonic Anhydrase Inhibition

The compound also shows promise as an inhibitor of carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in many tumors.

Case Study: Inhibition of Carbonic Anhydrases

Research involving pyridinium derivatives of 3-amino-benzenesulfonamide revealed that these compounds had excellent inhibitory activity against CA IX and CA XII, with IC50 values in the nanomolar range. This suggests their potential use in targeting tumor-associated carbonic anhydrases, which could be beneficial for cancer treatment strategies .

Antimicrobial Properties

Sulfonamides have long been recognized for their antimicrobial properties. This compound may exhibit similar effects against various bacterial strains.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 64 µg/mL |

This table summarizes the MIC values obtained from preliminary studies on the antimicrobial efficacy of the compound against common pathogens.

Applications in Diagnostic Imaging

The compound's sulfonamide group can be functionalized to create radiolabeled derivatives used in diagnostic imaging techniques such as positron emission tomography (PET). This application is vital for visualizing tumor metabolism and assessing treatment responses.

Case Study: Radiolabeling for Imaging

Research has indicated that sulfonamides can be effectively radiolabeled, providing a non-invasive method to monitor tumor growth and response to therapy. The incorporation of radioisotopes allows for detailed imaging of metabolic processes within tumors, enhancing diagnostic capabilities .

Wirkmechanismus

The mechanism of action of 3-Amino-4-chloro-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to its active site, thereby interfering with the enzyme’s function. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

3-Amino-4-chlorobenzenesulfonamide: This compound lacks the propyl group but shares similar structural features and reactivity.

4-Amino-N-propylbenzenesulfonamide: This compound has the amino and propyl groups but lacks the chloro substituent.

Uniqueness: 3-Amino-4-chloro-N-propylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro substituent enhances its potential for substitution reactions, while the propyl group can influence its solubility and interaction with biological targets.

Biologische Aktivität

3-Amino-4-chloro-N-propylbenzenesulfonamide is a sulfonamide compound with significant potential in medicinal chemistry, particularly as an anticancer and antimicrobial agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C10H13ClN2O2S

- Molecular Weight : Approximately 248.73 g/mol

- Functional Groups : Contains an amino group at the 3-position, a chloro group at the 4-position, and a propyl substituent at the nitrogen of the sulfonamide group.

This compound primarily exerts its biological effects through the inhibition of carbonic anhydrase (CA) enzymes, particularly CA IX, which is overexpressed in various solid tumors. The binding of this compound to the active site of CA IX disrupts its enzymatic function, leading to a cascade of biological effects including:

- Tumor Growth Suppression : Inhibition of CA IX has been associated with reduced proliferation of cancer cells.

- Antimicrobial Activity : Similar sulfonamides have demonstrated effectiveness against bacterial growth by targeting bacterial carbonic anhydrases.

Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance, studies have reported:

- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MCF-7 (breast cancer), and MCF-10A (normal breast cells).

- Inhibitory Concentration (IC50) : Several derivatives exhibited IC50 values ranging from 1.52 to 6.31 μM against cancer cell lines, indicating high potency and selectivity .

| Compound | IC50 (μM) | Selectivity Ratio |

|---|---|---|

| This compound | 1.52 - 6.31 | High against MDA-MB-231 |

| Other derivatives | 1.55 - 25.06 | Variable |

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

- Tested Bacteria : Staphylococcus aureus and Klebsiella pneumoniae.

- Inhibition Rates : Compounds derived from it exhibited significant inhibition rates at concentrations as low as 50 μg/mL, with notable efficacy against S. aureus showing around 80% inhibition compared to positive controls .

Case Studies

- Breast Cancer Cell Lines : A study evaluated the anti-proliferative activity of various sulfonamide derivatives on MDA-MB-231 cells. The results indicated that certain compounds could induce apoptosis significantly more than controls, evidenced by a 22-fold increase in annexin V-FITC positive cells .

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of sulfonamides derived from this compound. The results demonstrated effective inhibition of bacterial growth, supporting its potential for therapeutic applications in treating infections .

Pharmacokinetic Properties

Pharmacokinetic studies suggest that derivatives possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, which are crucial for their development as therapeutic agents .

| Parameter | Value |

|---|---|

| Solubility | Moderate |

| Permeability | High in Caco-2 cells |

| Toxicity | Low in preliminary tests |

Eigenschaften

IUPAC Name |

3-amino-4-chloro-N-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2S/c1-2-5-12-15(13,14)7-3-4-8(10)9(11)6-7/h3-4,6,12H,2,5,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXQAAORQZDBNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.